CDDO-3P-Im

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

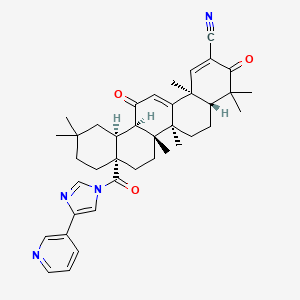

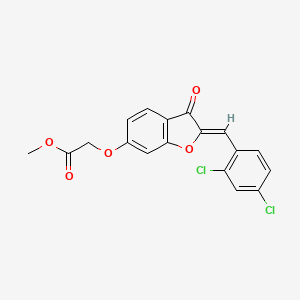

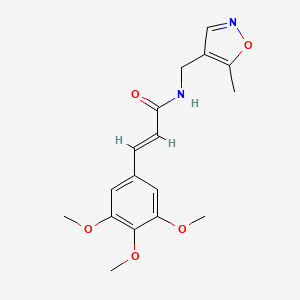

CDDO-3P-Im is an analogue of CDDO-Imidazolide with chemopreventive effect . It can reduce the size and the severity of the lung tumors in a mouse lung cancer model . It is also a orally active necroptosis inhibitor that can be used for the research of ischemia/reperfusion (I/R) .

Synthesis Analysis

The synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivative 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) are multifunctional molecules with potent antiproliferative, differentiating, and anti-inflammatory activities .Molecular Structure Analysis

The molecular formula of CDDO-3P-Im is C39H46N4O3 . Its molecular weight is 618.81 .Applications De Recherche Scientifique

Cancer Prevention and Treatment

CDDO-3P-Im, a novel synthetic analogue of CDDO-Imidazolide, has shown potential in cancer prevention and treatment. Research indicates that CDDO-3P-Im, along with CDDO-2P-Im, can induce differentiation and apoptosis in leukemia cells at nanomolar concentrations. These compounds have also demonstrated cytoprotective potential by suppressing inducible nitric oxide synthase (iNOS) expression and elevating heme oxygenase-1 (HO-1) and quinone reductase (NQO1) mRNA and protein levels in various mouse tissues. Importantly, CDDO-3P-Im has shown effectiveness in reducing the size and severity of lung tumors in a mouse lung cancer model, indicating its potential in cancer prevention and treatment (Cao et al., 2015).

Inhibition of Inflammatory and Proliferative Responses

CDDO-Im, a precursor of CDDO-3P-Im, is known for its potent anti-inflammatory, antiproliferative, cytoprotective, and apoptotic activities. It directly inhibits IκB kinase (IKK) β, thereby inhibiting the binding of nuclear factor-κB to DNA and subsequent transcriptional activation. This mechanism is crucial for the compound's ability to inhibit inflammatory and proliferative responses in various cell types, suggesting a similar potential for CDDO-3P-Im (Yore et al., 2006).

Activation of Nrf2/HO-1 Pathway and Enhanced Autophagy

CDDO-Imidazolide (CDDO-Im), the parent compound of CDDO-3P-Im, has been shown to activate the Nrf2/HO-1 pathway and enhance autophagy, particularly in the context of liver ischemia-reperfusion injury. This activation leads to marked improvements in hepatic necrosis and apoptosis, reduction of reactive oxygen species levels, and mitigation of mitochondrial dysfunction. These findings suggest that CDDO-3P-Im could also contribute to protective mechanisms in similar contexts (Xu et al., 2017).

Potential in Obesity Prevention

CDDO-Im, as a potent activator of Nrf2 signaling, has shown efficacy in preventing high-fat diet-induced obesity in mice. This suggests that derivatives like CDDO-3P-Im could also have potential applications in the management and prevention of obesity-related conditions (Shin et al., 2009).

Targeting Cancer Stem Cells

CDDO-Im has demonstrated efficacy in targeting cancer stem cell subpopulations in triple-negative breast cancer, suggesting that CDDO-3P-Im could also have similar applications. By inhibiting these stem cells, CDDO-Im significantly reduced sphere-forming efficiency and tumorsphere size, indicating its potential in limiting cancer progression and metastasis (So et al., 2014).

Propriétés

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKRPLQWYWDFQN-CXUPGZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDDO-3P-Im | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

acetate](/img/structure/B2382552.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)

![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)